デュロキセチンサクシニド

説明

“Duloxetine succinamide” is an impurity of Duloxetine hydrochloride . Duloxetine is a selective serotonin and norepinephrine reuptake inhibitor antidepressant (SSNRI) that affects chemicals in the brain that may be unbalanced in people with depression . It is used to treat major depressive disorder in adults, general anxiety disorder in adults and children who are at least 7 years old, and also used in adults to treat nerve pain caused by diabetes (diabetic neuropathy), or chronic muscle or joint pain .

Synthesis Analysis

Duloxetine was originally prepared by a four-step sequence starting from the readily available 2-acetylthiophene. This underwent Mannich aminomethylation, followed by reduction of the carbonyl group .

Molecular Structure Analysis

The molecular formula of Duloxetine succinamide is C22H23NO4S, and its molecular weight is 397.49 . The crystal structure of duloxetine hydrochloride in its racemic form shows significant differences in the molecular conformation and packing in its extended structure compared to the previously reported (S)-enantiomer crystal structure .

Chemical Reactions Analysis

Duloxetine hydrochloride has been found to react with polymer degradation products or residual free acids present in the enteric polymers hydroxypropyl methylcellulose acetate succinate (HPMCAS) and hydroxypropyl methylcellulose phthalate (HPMCP) in dosage formulations to form succinamide and phthalamide impurities, respectively .

Physical and Chemical Properties Analysis

Duloxetine succinamide is an off-white solid with a melting point of 70-74°C. Its density is predicted to be 1.269±0.06 g/cm3 .

科学的研究の応用

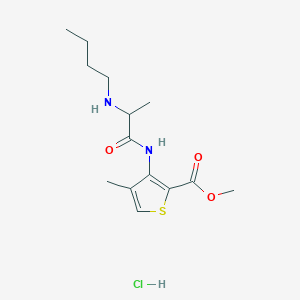

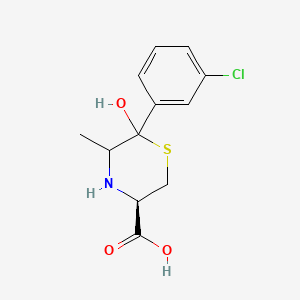

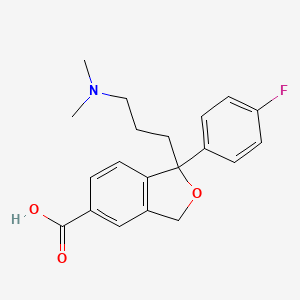

神経障害性疼痛の管理

デュロキセチンサクシニドは、特に糖尿病性末梢神経障害などの神経障害性疼痛の治療における有効性について研究されています。 この化合物は、セロトニン・ノルエピネフリン再取り込み阻害薬(SNRI)として作用し、中枢神経系における疼痛知覚経路の調節に役立ちます {svg_1}.

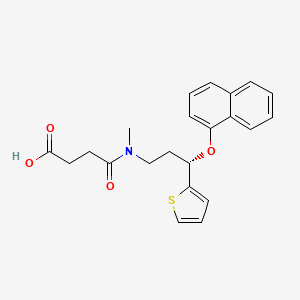

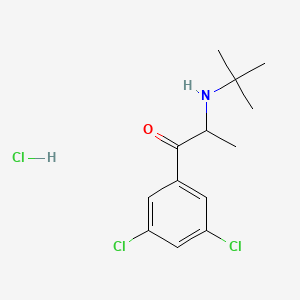

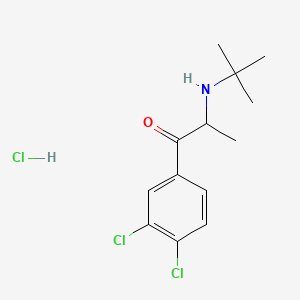

主要な抑うつ障害(MDD)

研究によると、デュロキセチンサクシニドは、脳内の神経伝達物質の活動を変化させることで、主要な抑うつ障害の治療に有効であることが示されています。神経伝達物質は、気分の調節と抑うつ管理に不可欠です {svg_2}.

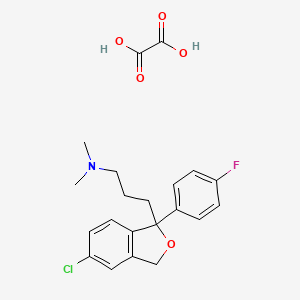

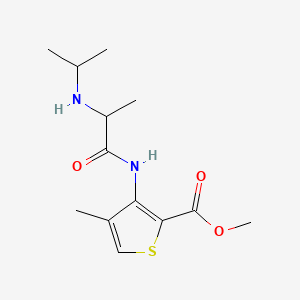

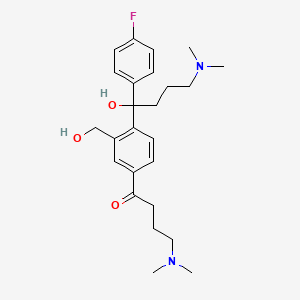

汎化性不安障害(GAD)

デュロキセチンサクシニドの不安解消効果は、汎化性不安障害の文脈で調査されています。 セロトニンとノルエピネフリンのレベルを調節する能力は、GADの症状を軽減することに貢献する可能性があります {svg_3}.

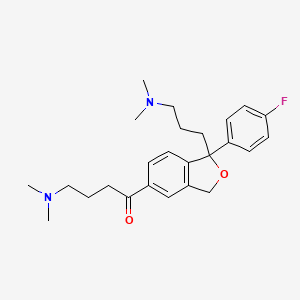

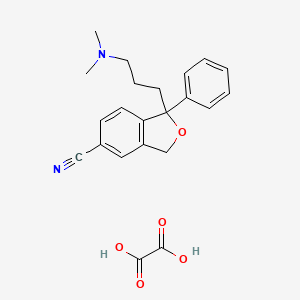

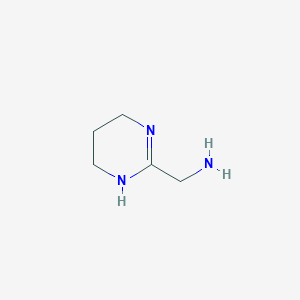

線維筋痛症候群(FMS)

デュロキセチンサクシニドは、広範囲にわたる筋骨格系の痛みを特徴とする疾患である線維筋痛症候群の研究に応用されてきました。 薬理学的プロファイルから、FMS患者における疼痛の緩和と生活の質の向上に潜在的な利点があることが示唆されています {svg_4}.

腹圧性尿失禁(SUI)

この化合物が中枢神経系に及ぼす影響は、腹圧性尿失禁の治療における潜在的な応用についても調査されています。 デュロキセチンサクシニドは、尿の貯留と排泄を制御する経路に影響を与えることで、SUIの治療法を提供できる可能性があります {svg_5}.

鎮痛効果の強化

神経障害性疼痛におけるミクログリアに対するデュロキセチンの作用を強化するために、PLGAナノ粒子の使用に関する革新的な研究が行われています。 このアプローチは、鎮痛効果を高め、薬物の副作用を軽減することを目指しています {svg_6}.

作用機序

Target of Action

Duloxetine, the parent compound of Duloxetine succinamide, is a potent inhibitor of neuronal serotonin and norepinephrine reuptake . It has no significant affinity for dopaminergic, adrenergic, cholinergic, histaminergic, opioid, glutamate, and GABA receptors . The primary targets of Duloxetine are therefore the serotonin and norepinephrine transporters.

Mode of Action

Duloxetine acts by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing the levels of these neurotransmitters in the synaptic cleft . This leads to enhanced serotonergic and noradrenergic neurotransmission, which is thought to be the basis for its therapeutic effects .

Biochemical Pathways

The major biotransformation pathways for Duloxetine involve oxidation of the naphthyl ring at either the 4-, 5-, or 6-positions followed by further oxidation, methylation, and/or conjugation . The major metabolites found in plasma were glucuronide conjugates of 4-hydroxy duloxetine, 6-hydroxy-5-methoxy duloxetine, 4, 6-dihydroxy duloxetine, and a sulfate conjugate of 5-hydroxy-6-methoxy duloxetine .

Pharmacokinetics

Duloxetine achieves a maximum plasma concentration approximately 6 hours after dosing . The elimination half-life of Duloxetine is approximately 10–12 hours and the volume of distribution is approximately 1640 L . Duloxetine is extensively metabolized, primarily by cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP1A2 .

Result of Action

At the molecular level, Duloxetine’s action results in increased levels of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission . At the cellular level, Duloxetine has been shown to induce neural cell death through effects on CYP and promote neurite outgrowth by regulating CYP, Bdnf protein, and the intracellular lipid peroxidation level .

Action Environment

The action of Duloxetine can be influenced by various environmental factors. For instance, smoking is associated with a 30% decrease in Duloxetine concentration . Furthermore, the activity of the CYP enzymes that metabolize Duloxetine can be influenced by other drugs, potentially leading to drug-drug interactions .

将来の方向性

Duloxetine is a potent in vitro and in vivo inhibitor of serotonin and norepinephrine uptake in nerve terminals of mammalian brains and/or serotonin uptake in human platelets ex vivo . The potential of several compounds including certain psychedelics, ketamine, oxytocin, and agents modulating the orexin, endocannabinoid, and immune systems merits further study .

特性

IUPAC Name |

4-[methyl-[(3S)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4S/c1-23(21(24)11-12-22(25)26)14-13-19(20-10-5-15-28-20)27-18-9-4-7-16-6-2-3-8-17(16)18/h2-10,15,19H,11-14H2,1H3,(H,25,26)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLVEKJDKWHFDD-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199191-66-7 | |

| Record name | Duloxetine succinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199191667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{methyl[(3S)-3-(naphthalen-1-yloxy)-3-thiophen-2-ylpropyl]amino}-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DULOXETINE SUCCINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAQ1HAT4RE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of developing a stability-indicating analytical method for drugs like Duloxetine Hydrochloride, and how could this be relevant to studying Duloxetine Succinamide?

A1: Developing a stability-indicating analytical method is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products like Duloxetine Hydrochloride. This type of method can accurately quantify the active pharmaceutical ingredient (API) even in the presence of degradation products or impurities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(Dimethylamino)propylidene]-5H-dibenzo[a,d]cyclohepten-3-ol](/img/structure/B602197.png)

![[(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium](/img/structure/B602198.png)